Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-
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Overview
Description
Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- is a complex organic compound with a unique structure that includes an indole ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- typically involves multiple steps. The starting materials often include ethoxy and methyl-substituted triazinoindole derivatives. The key steps in the synthesis involve:
Formation of the Triazinoindole Core: This is achieved through cyclization reactions involving appropriate precursors.
Thioether Formation:
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(1-methylethyl)
- Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl
Uniqueness
The uniqueness of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- lies in its specific structural features, such as the ethoxy and methyl substitutions on the triazinoindole core. These substitutions can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C18H23N5O2S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[(8-ethoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C18H23N5O2S/c1-5-23(6-2)15(24)11-26-18-19-17-16(20-21-18)13-10-12(25-7-3)8-9-14(13)22(17)4/h8-10H,5-7,11H2,1-4H3 |
InChI Key |
HJKWWAMXDZUVTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)OCC)N=N1 |
Origin of Product |
United States |
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